3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid involves several steps. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with isobutyl bromide in the presence of a base to form the isobutoxy derivative. This is followed by methylation at the 7-position using a methylating agent such as methyl iodide . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
3-Methylbenzofuran-2-carboxylic acid: This compound has similar structural features but lacks the isobutoxy group, which may result in different chemical reactivity and biological activities.
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-methyl-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-8(2)7-17-12-10-6-4-5-9(3)11(10)18-13(12)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16) |
InChI Key |
XBUJJTXDFHXOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC(C)C |
Origin of Product |
United States |
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